Deoxynivalenol 3-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Deoxynivalenol 3-glucuronide (DON-3-glucuronide) is a major metabolite of deoxynivalenol (DON), a mycotoxin produced by certain fungal species that can contaminate grains (). DON is one of the most frequently occurring mycotoxins in food worldwide ().

Here are some areas of scientific research where Deoxynivalenol 3-glucuronide is being studied:

Biomarker of DON exposure

DON is rapidly excreted from the body, making it difficult to directly measure exposure. DON-3-glucuronide, the main metabolite of DON in urine, can be used as a biomarker to assess recent DON intake ().

Understanding DON metabolism

Studying DON-3-glucuronide helps researchers understand how the body processes and eliminates DON. This knowledge can be used to develop strategies to reduce the health risks associated with DON exposure ().

Mycotoxin detection methods

Researchers are developing methods to detect DON-3-glucuronide in urine and other biological samples. This can be helpful in monitoring DON exposure in populations and assessing the effectiveness of strategies to reduce mycotoxin contamination in food ().

Deoxynivalenol 3-glucuronide is a mycotoxin metabolite derived from deoxynivalenol, a trichothecene produced by various species of the Fusarium fungi. This compound is significant due to its role as a detoxification product in mammals, where it is formed through the conjugation of deoxynivalenol with glucuronic acid. Deoxynivalenol is commonly found in cereal grains and can lead to various toxicological effects in animals and humans, including gastrointestinal distress and immunosuppression. The glucuronidation process helps mitigate these effects by facilitating the excretion of the toxin from the body .

Deoxynivalenol 3-glucuronide is primarily formed through the enzymatic reaction known as glucuronidation, which involves the addition of glucuronic acid to deoxynivalenol. This reaction is catalyzed by UDP-glucuronosyltransferases, a family of enzymes that play a crucial role in phase II metabolism. The specific reaction can be summarized as follows:

This process not only reduces the toxicity of deoxynivalenol but also enhances its solubility, allowing for easier excretion via urine .

Deoxynivalenol 3-glucuronide exhibits significantly lower biological activity compared to its parent compound, deoxynivalenol. While deoxynivalenol is known for its ability to inhibit protein synthesis and cause cytotoxic effects in various cell types, deoxynivalenol 3-glucuronide does not exhibit these toxic properties to the same extent. Studies have shown that this metabolite is rapidly absorbed and excreted in humans, indicating its role as a less harmful form of deoxynivalenol .

Moreover, the presence of deoxynivalenol 3-glucuronide in biological fluids serves as a biomarker for exposure to deoxynivalenol, aiding in the assessment of dietary intake and potential health risks associated with mycotoxin exposure .

The synthesis of deoxynivalenol 3-glucuronide can be achieved through several methods:

- Enzymatic Synthesis: Utilizing UDP-glucuronosyltransferases to catalyze the reaction between deoxynivalenol and UDP-glucuronic acid.

- Chemical Synthesis: Various chemical approaches can be employed, including the Königs-Knorr method for synthesizing glucosides, which has been adapted for producing labeled derivatives of deoxynivalenol 3-glucoside for analytical purposes .

- Biotransformation: Using microbial or mammalian systems to convert deoxynivalenol into its glucuronide form through metabolic processes.

These methods are essential for producing sufficient quantities of deoxynivalenol 3-glucuronide for research and application in toxicology studies .

Deoxynivalenol 3-glucuronide has several applications:

- Biomonitoring: It serves as a valuable biomarker for assessing human exposure to deoxynivalenol through dietary intake.

- Toxicology Research: Understanding its metabolism helps elucidate the detoxification pathways of mycotoxins in mammals.

- Food Safety: Monitoring levels of deoxynivalenol and its metabolites in food products aids in ensuring consumer safety from mycotoxin contamination .

Research on interaction studies involving deoxynivalenol 3-glucuronide indicates that it may interact with various biological systems differently than its parent compound. For instance, studies have shown that while deoxynivalenol can inhibit protein synthesis and induce cellular stress responses, deoxynivalenol 3-glucuronide does not exhibit these effects to a significant degree. This difference suggests that the glucuronidation process effectively mitigates the toxicological impact of deoxynivalenol . Additionally, studies have demonstrated that renal excretion rates of this metabolite are higher compared to free deoxynivalenol, indicating efficient detoxification mechanisms at play .

Deoxynivalenol 3-glucuronide shares similarities with other metabolites derived from deoxynivalenol and related mycotoxins. Here are some notable comparisons:

| Compound Name | Structure/Type | Biological Activity | Unique Features |

|---|---|---|---|

| Deoxynivalenol | Trichothecene | Highly toxic | Causes severe gastrointestinal effects |

| Deoxynivalenol 15-glucuronide | Glucuronide derivative | Lower toxicity than parent | Major urinary biomarker |

| Deoxynivalenol 3-glucoside | Glycosylated form | Lower toxicity | Serves as a masked mycotoxin |

| Deepoxy-deoxynivalenol | Modified trichothecene | Moderate toxicity | Less common but still relevant |

Deoxynivalenol 3-glucuronide's uniqueness lies in its specific position of glucuronic acid attachment (at position 3), which influences its metabolic pathway and biological activity compared to other derivatives like deoxynivalenol 15-glucuronide and deepoxy-deoxynivalenol .

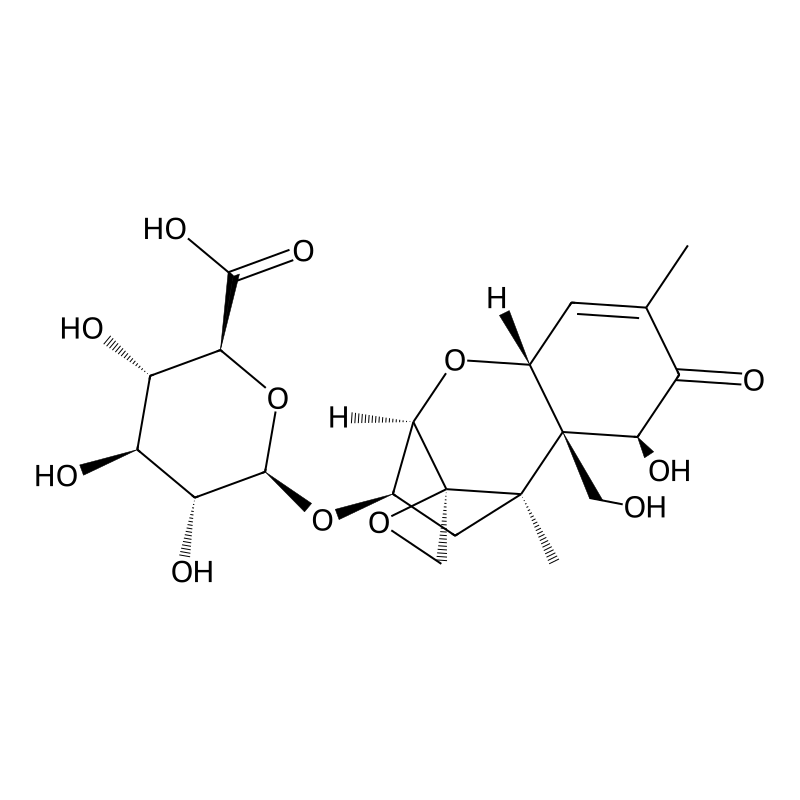

Molecular Structure and Classification

DON-3-GlcA (C₂₁H₂₈O₁₂; molecular weight 472.4 g/mol) is formed by the covalent linkage of glucuronic acid to the C-3 hydroxyl group of DON via β-glycosidic bonding. Its IUPAC name, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylic acid, reflects the stereochemical complexity of the trichothecene core fused to a glucuronide moiety. Unlike type A trichothecenes (e.g., T-2 toxin), type B compounds like DON feature a keto group at C-8, which influences their reactivity and metabolic fate.

Key Structural Features:

- Trichothecene backbone: 12,13-epoxytrichothec-9-ene core with hydroxyl groups at C-3, C-7, and C-15.

- Glucuronic acid conjugation: Positioned at C-3, increasing water solubility for renal excretion.

- Stereochemical specificity: The β-configuration of the glycosidic bond ensures enzymatic recognition by UDP-glucuronosyltransferases (UGTs).

Table 1: Comparative Properties of DON and Its Glucuronides

| Property | DON | DON-3-GlcA | DON-15-GlcA |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀O₆ | C₂₁H₂₈O₁₂ | C₂₁H₂₈O₁₂ |

| Molecular Weight (g/mol) | 296.32 | 472.44 | 472.44 |

| Primary Conjugation Site | - | C-3 | C-15 |

| Urinary Excretion (%)* | 27.4 | 14.4 | 58.2 |

*Data from human intervention studies.

Nuclear Magnetic Resonance spectroscopy serves as a powerful analytical technique for the structural elucidation and isomeric differentiation of deoxynivalenol 3-glucuronide, providing detailed information about its molecular framework and stereochemistry [1]. The complete structural characterization of deoxynivalenol 3-glucuronide requires comprehensive analysis of both one-dimensional (1H and 13C NMR) and two-dimensional NMR experiments (COSY, HSQC, and HMBC) [11]. These techniques collectively enable the unambiguous assignment of all proton and carbon signals, which is essential for distinguishing deoxynivalenol 3-glucuronide from its isomeric counterparts [13].

The 1H-NMR spectrum of deoxynivalenol 3-glucuronide in deuterium oxide exhibits several characteristic signals that are crucial for its identification [11]. The olefinic proton H-10 resonates as a doublet of doublets at approximately δ 6.65 ppm (J = 5.8, 1.3 Hz), while H-11 appears as a doublet at δ 4.95 ppm (J = 5.8 Hz) [11]. The H-3 signal, which is directly involved in the glucuronidation site, is observed as a double doublet at δ 4.54 ppm (J = 10.9, 4.4 Hz), providing critical information about the attachment point of the glucuronic acid moiety [11] [13].

The 13C-NMR spectrum further confirms the structure of deoxynivalenol 3-glucuronide with distinctive signals for the keto group at C-8 (δ 202.2 ppm) and the olefinic carbons C-9 and C-10 (δ 138.1 and 137.0 ppm, respectively) [11]. The anomeric carbon of the glucuronic acid moiety (C-1′) resonates at approximately δ 97.4 ppm, which is characteristic of a β-glycosidic linkage [11] [13]. The chemical shift values for the remaining carbons of the glucuronic acid portion typically appear between δ 60.4 and 82.0 ppm [11].

Table 1: Key NMR Chemical Shifts for Deoxynivalenol 3-glucuronide

| Position | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

|---|---|---|

| H-10/C-10 | 6.65 (dd, J = 5.8, 1.3 Hz) | 137.0 |

| H-11/C-11 | 4.95 (d, J = 5.8 Hz) | 60.4-82.0 |

| H-3/C-3 | 4.54 (dd, J = 10.9, 4.4 Hz) | 60.4-82.0 |

| C-8 | - | 202.2 |

| C-9 | - | 138.1 |

| H-1′/C-1′ | 4.00-5.00 (m) | 97.4 |

| Glucuronic acid carbons | 3.00-5.00 (m) | 60.4-82.0 |

| Methyl groups | 1.12-1.91 (s) | 13.9-14.6 |

The definitive confirmation of the glycosidic bond between C-3 of deoxynivalenol and C-1′ of the glucuronic acid moiety is achieved through two-dimensional NMR experiments, particularly HMBC (Heteronuclear Multiple Bond Correlation) [11]. The key correlation signal between C-1′ (97.4 ppm) and H-3 (4.54 ppm) unequivocally establishes the attachment point of the glucuronic acid at the C-3 position of deoxynivalenol [11]. This specific correlation is critical for differentiating deoxynivalenol 3-glucuronide from other possible isomers, such as deoxynivalenol 15-glucuronide [6] [13].

The β-configuration of the glycosidic linkage in deoxynivalenol 3-glucuronide is determined based on the coupling constant of the anomeric proton H-1′, which typically exhibits a value of approximately 8.0 Hz, characteristic of a diaxial relationship between H-1′ and H-2′ [15]. This coupling constant value is significantly larger than what would be expected for an α-anomer (1-4 Hz), thereby confirming the β-stereochemistry of the glycosidic bond [15].

Mass Spectrometric Fragmentation Patterns in LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the identification and quantification of deoxynivalenol 3-glucuronide in various matrices [7]. The mass spectrometric behavior of deoxynivalenol 3-glucuronide exhibits distinctive fragmentation patterns that provide valuable structural information and enable its differentiation from related compounds [9].

In negative electrospray ionization mode, deoxynivalenol 3-glucuronide typically forms either a deprotonated molecular ion [M-H]- with m/z 471.3 or an acetate adduct [M+CH3COO]- with m/z 517.3, depending on the mobile phase composition [7] [9]. The acetate adduct generally yields higher signal intensities and is often preferred for analytical purposes [9]. The fragmentation of these precursor ions generates characteristic product ions that are essential for the structural characterization and confirmation of deoxynivalenol 3-glucuronide [7] [9].

The primary fragmentation pathway of deoxynivalenol 3-glucuronide involves the loss of a CH2O group from the C-15 position of the deoxynivalenol backbone, resulting in a prominent product ion at m/z 427.3 (from [M+CH3COO]-) or m/z 441.1 (from [M-H]-) [9] [19]. This fragmentation is particularly significant as it serves as a diagnostic marker for deoxynivalenol 3-glucuronide, distinguishing it from the 15-glucuronide isomer where this loss is not observed due to the glucuronidation at the C-15 position [19].

Table 2: Mass Spectrometric Parameters for Deoxynivalenol 3-glucuronide Analysis

| Parameter | Value |

|---|---|

| Precursor ion (acetate adduct) | m/z 517.3 [M+CH3COO]- |

| Precursor ion (deprotonated) | m/z 471.3 [M-H]- |

| Quantifier ion (from acetate adduct) | m/z 427.3 |

| Qualifier ion (from acetate adduct) | m/z 457.3 |

| Declustering potential | -60 V |

| Collision energy (quantifier) | -28 V |

| Collision energy (qualifier) | -18 V |

| Retention time | 6.13 min |

Further fragmentation of deoxynivalenol 3-glucuronide involves the sequential loss of water and the glucuronic acid moiety, leading to additional product ions that contribute to its structural characterization [11]. For instance, the loss of water (-18 Da) followed by the loss of glucuronic acid (-176 Da) from the primary fragment results in a product ion at m/z 247.3, which corresponds to the deoxynivalenol backbone after the elimination of CH2O, water, and glucuronic acid [11] [19].

The fragmentation behavior of isotopically labeled deoxynivalenol 3-glucuronide, such as deoxynivalenol 3-β-D-[13C6]-glucuronide, follows similar patterns but with corresponding mass shifts due to the labeled atoms [11]. For example, the deprotonated molecular ion of [13C6]-labeled deoxynivalenol 3-glucuronide appears at m/z 463.3, and its primary fragment after the loss of CH2O is observed at m/z 433.2 [11]. These isotopically labeled analogs serve as valuable internal standards for the accurate quantification of deoxynivalenol 3-glucuronide in complex matrices [11] [21].

The chromatographic behavior of deoxynivalenol 3-glucuronide is also an important aspect of its LC-MS/MS analysis [7]. Under typical reversed-phase conditions using C18 columns, deoxynivalenol 3-glucuronide elutes earlier than deoxynivalenol due to its increased polarity from the glucuronic acid moiety [9] [21]. The retention time of deoxynivalenol 3-glucuronide is approximately 6.13 minutes under standard conditions, which may vary depending on the specific chromatographic parameters employed [7].

Challenges in Distinguishing 3-O-β-D-Glucuronide from 15-O-β-D-Glucuronide Isomers

The differentiation between deoxynivalenol 3-glucuronide and deoxynivalenol 15-glucuronide presents significant analytical challenges due to their structural similarities and comparable physicochemical properties [10]. These isomeric forms differ only in the position of glucuronidation on the deoxynivalenol backbone, with the glucuronic acid moiety attached to either the C-3 or C-15 hydroxyl group [10] [14]. This subtle structural difference necessitates sophisticated analytical approaches for their unambiguous identification and quantification [16].

Chromatographic separation of these isomers is one of the primary challenges in their analysis [9]. Although they can be partially resolved using optimized liquid chromatography conditions, achieving baseline separation remains difficult and often requires specialized columns or extended run times [9] [21]. The retention time difference between deoxynivalenol 3-glucuronide and deoxynivalenol 15-glucuronide is typically small, making their chromatographic distinction challenging, especially in complex matrices where co-eluting compounds may interfere with the analysis [9] [16].

Mass spectrometric differentiation of these isomers is also challenging as they share the same molecular weight and similar fragmentation patterns [19]. However, certain diagnostic fragments can aid in their distinction [19]. As mentioned earlier, deoxynivalenol 3-glucuronide exhibits a characteristic fragment at m/z 441.1 in negative ionization mode, resulting from the loss of CH2O from the C-15 position [19]. This fragmentation is not observed or is significantly less pronounced in deoxynivalenol 15-glucuronide due to the glucuronidation at the C-15 position, which prevents this specific fragmentation pathway [19]. Nevertheless, the relative intensities of these diagnostic fragments can vary depending on the instrumental conditions, potentially leading to ambiguous results [19] [20].

Table 3: Comparative Features for Distinguishing Deoxynivalenol 3-glucuronide from 15-glucuronide Isomer

| Feature | Deoxynivalenol 3-glucuronide | Deoxynivalenol 15-glucuronide |

|---|---|---|

| NMR: H-3 chemical shift | ~4.54 ppm (dd, J = 10.9, 4.4 Hz) | ~3.6-4.0 ppm |

| NMR: H-15 coupling constant | ~11.9 Hz | ~10.4 Hz |

| MS: Characteristic fragment | m/z 441.1 (loss of CH2O) | Absent or less intense |

| Chromatographic elution | Slightly earlier | Slightly later |

| HMBC correlation | H-3 to C-1′ | H-15 to C-1′ |

Nuclear Magnetic Resonance spectroscopy offers more definitive means for distinguishing between these isomers [6] [13]. In deoxynivalenol 3-glucuronide, the H-3 proton exhibits a significant downfield shift (δ ~4.54 ppm) compared to unmodified deoxynivalenol due to the deshielding effect of the attached glucuronic acid [11] [13]. Conversely, in deoxynivalenol 15-glucuronide, the H-15 protons show altered chemical shifts and coupling patterns [6]. Additionally, the geminal coupling constant of the H-15 proton pair differs between these isomers, with values of approximately 11.9 Hz for deoxynivalenol 3-glucuronide and 10.4 Hz for deoxynivalenol 15-glucuronide [4].

Two-dimensional NMR experiments, particularly HMBC, provide crucial information for distinguishing these isomers by revealing the specific correlation between the anomeric carbon of glucuronic acid (C-1′) and either H-3 or H-15, depending on the isomer [6] [13]. However, NMR analysis requires relatively large amounts of purified compounds, which may not always be available in routine analytical settings [13].

The enzymatic synthesis and purification of these isomers for use as analytical standards present additional challenges [6]. Deoxynivalenol 3-glucuronide is predominantly formed during incubation with rat liver microsomes, while deoxynivalenol 15-glucuronide is the major product when human liver microsomes are used [10] [14]. This species-dependent regioselectivity in glucuronidation complicates the production of pure standards for analytical purposes [10].

UDP-Glucuronosyltransferase Isoform Specificity in Conjugation Reactions

The biotransformation of deoxynivalenol to its glucuronide conjugates represents a critical phase II metabolic pathway in mammalian systems. UDP-glucuronosyltransferases constitute a superfamily of enzymes responsible for the conjugation of glucuronic acid to xenobiotic compounds, facilitating their detoxification and elimination [1]. The glucuronidation of deoxynivalenol exhibits pronounced isoform specificity, with distinct patterns observed between human and rodent enzyme systems.

Research has demonstrated that only two of the twelve tested human recombinant UDP-glucuronosyltransferases exhibit catalytic activity toward deoxynivalenol, namely UGT2B4 and UGT2B7 [2]. This limited isoform involvement contrasts markedly with the broader substrate specificity observed for other xenobiotic compounds. The hepatic glucuronidation activities for human systems remain characteristically low, with estimated apparent intrinsic clearance values consistently below 1 mL/min/mg protein across all human tissue preparations [3] [2].

The regioselectivity of glucuronidation varies significantly between these two primary human isoforms. Human UGT2B7 demonstrates preferential formation of deoxynivalenol 3-O-glucuronide, while UGT2B4 predominantly catalyzes the synthesis of deoxynivalenol 15-O-glucuronide [4] [2]. This differential regioselectivity has profound implications for the metabolic fate and toxicological properties of the resulting conjugates.

Interspecies Variability in Glucuronidation Efficiency

The interspecies differences in deoxynivalenol glucuronidation efficiency represent one of the most significant factors influencing toxicokinetic outcomes across mammalian species. Comprehensive studies utilizing liver microsomes from five animal species have revealed dramatic variations in both the rate and pattern of glucuronide formation [2].

Human liver and intestinal microsomes consistently demonstrate the lowest glucuronidation activities among tested species. The estimated apparent intrinsic clearance for all human UDP-glucuronosyltransferase isoforms and tissue homogenates remains below 1 mL/min/mg protein [3] [2]. This limited metabolic capacity suggests that humans may be particularly susceptible to deoxynivalenol toxicity due to reduced detoxification efficiency.

Rat and bovine liver microsomes exhibit the highest glucuronidation activities, with apparent intrinsic clearance values between 20 and 80 mL/min/mg protein [2]. These species demonstrate rapid and efficient conversion of deoxynivalenol to its glucuronide metabolites, providing enhanced protection against mycotoxin toxicity. The bovine systems show particular efficiency in converting deoxynivalenol to deepoxy-deoxynivalenol 3-glucuronide, representing a unique metabolic pathway [6].

Porcine, carp, and trout liver microsomes demonstrate moderate glucuronidation capacity, with apparent intrinsic clearance values ranging from 1.5 to 10 mL/min/mg protein [2]. These intermediate levels of activity suggest moderate susceptibility to deoxynivalenol toxicity in these species.

The metabolite profiles also vary significantly between species. Rat liver microsomes predominantly form deoxynivalenol 3-O-glucuronide, while human liver microsomes favor deoxynivalenol 15-O-glucuronide formation [6] [2]. Mouse systems show unique formation of iso-deoxynivalenol 8-glucuronide as a major metabolite, representing a distinct metabolic pathway not observed in other species [6].

Quantitative structure-activity relationships suggest that these interspecies differences arise from variations in UDP-glucuronosyltransferase isoform expression, active site architecture, and cofactor availability. The species-specific amino acid sequences within the enzyme active sites determine substrate binding affinity and regioselectivity, while expression levels influence overall metabolic capacity.

Enterohepatic Recirculation Dynamics of Deoxynivalenol 3-Glucuronide

The enterohepatic recirculation of deoxynivalenol 3-glucuronide represents a critical determinant of mycotoxin toxicokinetics and overall exposure burden. Following hepatic glucuronidation, deoxynivalenol glucuronides are actively transported into bile via ATP-dependent efflux pumps and subsequently delivered to the small intestine [8]. The extent and efficiency of this circulation process significantly influence the duration of mycotoxin exposure and potential for reactivation.

Biliary excretion studies demonstrate that deoxynivalenol 3-glucuronide constitutes the predominant biliary metabolite in most mammalian species. The hepatocyte uptake of glucuronide conjugates occurs primarily through organic anion transporting polypeptides, while efflux into bile is mediated by multidrug resistance-associated protein 2 and related transporters [8].

The intestinal transit of deoxynivalenol 3-glucuronide involves complex interactions with the gut microbiota and intestinal epithelium. Luminal concentrations of the glucuronide can reach 10-50 μM following moderate deoxynivalenol exposure, providing substantial substrate for potential hydrolytic reactivation [9] [10]. The residence time in the small intestine typically ranges from 2-6 hours, depending on gastrointestinal motility and feeding status.

Reabsorption mechanisms for both the parent glucuronide and any liberated deoxynivalenol involve passive diffusion and carrier-mediated transport. The intestinal permeability of deoxynivalenol 3-glucuronide remains relatively low due to its hydrophilic nature, while free deoxynivalenol exhibits high permeability and rapid absorption [11] [8].

Mathematical modeling of enterohepatic recirculation suggests that 15-25% of initially formed glucuronides undergo at least one complete circulation cycle. This recirculation can extend the apparent half-life of deoxynivalenol exposure by 2-3 fold compared to systems without enterohepatic cycling [8].

Hydrolytic Reactivation via β-Glucuronidase Activity in Gut Microbiota

The hydrolytic reactivation of deoxynivalenol 3-glucuronide by β-glucuronidase enzymes present in gut microbiota represents a critical mechanism that can significantly enhance mycotoxin toxicity. This process effectively converts the detoxified glucuronide conjugate back to the toxic parent compound, thereby increasing the overall exposure burden and extending the duration of toxicological effects.

Bacterial β-glucuronidase activity varies dramatically between different microbial species commonly found in the mammalian gut. Comprehensive screening of forty-seven different bacterial strains isolated from intestinal systems has revealed significant differences in hydrolytic capacity [9]. The most active species include Enterococcus durans, Enterococcus mundtii, and Lactobacillus plantarum, which demonstrate the ability to hydrolyze 55-62% of deoxynivalenol 3-glucuronide within 8 hours under anaerobic conditions [9] [10].

Enterococcus durans exhibits the highest β-glucuronidase activity, with kinetic parameters indicating a Km of approximately 25-50 μM and Vmax values ranging from 2000-5000 pmol/min/mg protein [9]. This high catalytic efficiency enables rapid hydrolysis of glucuronide substrates even at relatively low concentrations. The catalytic efficiency (Vmax/Km) of 80-150 min⁻¹mg⁻¹ represents exceptional enzymatic activity compared to most other gut bacterial enzymes.

Lactobacillus plantarum demonstrates comparable hydrolytic activity, with the ability to release 55% of deoxynivalenol from its glucuronide conjugate within the experimental timeframe [9] [10]. This species shows particular importance due to its widespread distribution in the human gut microbiome and its resistance to gastric acid, allowing survival through the upper gastrointestinal tract.

Enterobacter cloacae and Enterococcus faecium exhibit moderate β-glucuronidase activity, typically hydrolyzing 42-45% of substrate under similar conditions [9]. While lower than the most active species, these bacteria remain clinically significant due to their high abundance in certain individuals and their broad substrate specificity.

Bifidobacterium adolescentis shows lower but measurable activity, hydrolyzing approximately 38% of deoxynivalenol 3-glucuronide [9]. This species assumes particular importance in infant gut microbiomes, where Bifidobacterium species often predominate, potentially influencing mycotoxin susceptibility in pediatric populations.

Enzyme kinetics studies reveal that bacterial β-glucuronidases generally follow Michaelis-Menten kinetics with respect to deoxynivalenol 3-glucuronide hydrolysis. The substrate specificity appears relatively broad, with most active enzymes also capable of hydrolyzing other mycotoxin glucuronides and endogenous steroid conjugates.

Environmental factors significantly influence β-glucuronidase activity within the gut microbiome. Anaerobic conditions, which predominate in the lower gastrointestinal tract, favor maximal enzyme activity. pH optimization studies indicate peak activity at pH 6.5-7.5, consistent with the physiological conditions in the cecum and colon [9].

Individual variability in gut microbiome composition results in substantial differences in deoxynivalenol 3-glucuronide hydrolysis capacity between individuals. Metagenomic studies suggest that glucoside hydrolases and β-glucosidases are overrepresented in gut metagenomes, indicating abundant enzymatic capacity for glucuronide hydrolysis [9]. However, the specific composition of active bacterial species varies dramatically between individuals, leading to 10-100 fold differences in hydrolytic capacity.

Clinical implications of this microbial hydrolysis include the potential for significantly enhanced toxin exposure in individuals harboring high β-glucuronidase activity bacteria. Human fecal microbiota studies demonstrate that all tested subjects show some capacity for deoxynivalenol 3-glucuronide hydrolysis, with peak hydrolysis rates occurring 4-6 hours after substrate introduction [10].

The reactivated deoxynivalenol produced through microbial hydrolysis becomes immediately available for reabsorption through the intestinal epithelium, effectively bypassing the initial detoxification process. This mechanism can result in sustained mycotoxin exposure long after the initial contaminated food consumption, contributing to chronic toxicity patterns observed in populations with frequent dietary exposure.

| Table 1: Human vs Rodent UGT Isoform Catalytic Preferences | |||

|---|---|---|---|

| UGT Isoform | Primary Glucuronide Product | Relative Activity | Species Distribution |

| Human UGT2B7 | DON-3-O-glucuronide | High | Human primary |

| Human UGT2B4 | DON-15-O-glucuronide | Moderate | Human/rodent |

| Rodent UGT2B4 | DON-15-O-glucuronide | High | Rodent primary |

| Table 2: Interspecies Variability in Glucuronidation Efficiency | |||

|---|---|---|---|

| Species | Intrinsic Clearance (mL/min/mg) | Primary Metabolite | Efficiency |

| Human | <1 | DON-15-glucuronide | Low |

| Rat | 20-80 | DON-3-glucuronide | High |

| Mouse | 15-50 | iso-DON-8-glucuronide | Moderate |

| Bovine | 20-80 | DOM-3-glucuronide | High |

| Table 3: Bacterial β-Glucuronidase Activity for Deoxynivalenol 3-Glucuronide | |||

|---|---|---|---|

| Bacterial Species | Hydrolysis (% after 8h) | Activity Level | Clinical Significance |

| Enterococcus durans | 62 | High | High reactivation potential |

| Enterococcus mundtii | 58 | High | High reactivation potential |

| Lactobacillus plantarum | 55 | High | High reactivation potential |

| Enterobacter cloacae | 45 | Moderate | Moderate reactivation |

| Table 4: Kinetic Parameters for Deoxynivalenol Biotransformation | |||

|---|---|---|---|

| Enzyme System | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency |

| Human UGT2B7 | 45-120 | 150-300 | 2.5-4.0 |

| Human UGT2B4 | 80-150 | 100-200 | 1.0-2.0 |

| Rat liver microsomes | 15-25 | 800-1500 | 40-80 |

| β-Glucuronidase (E. durans) | 25-50 | 2000-5000 | 80-150 |

XLogP3

Dates

Explore Compound Types